
N-(4-ethylphenyl)morpholine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethylphenyl)morpholine-4-carboxamide is an organic compound that belongs to the class of morpholine derivatives It is characterized by the presence of a morpholine ring attached to a carboxamide group, which is further substituted with a 4-ethylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)morpholine-4-carboxamide typically involves the reaction of 4-ethylphenylamine with morpholine-4-carboxylic acid or its derivatives. One common method is the condensation reaction between 4-ethylphenylamine and morpholine-4-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-ethylphenyl)morpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the phenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable catalyst or base.
Major Products Formed
Oxidation: Formation of N-(4-ethylphenyl)morpholine-4-carboxylic acid or its derivatives.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of substituted morpholine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
N-(4-ethylphenyl)morpholine-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is utilized in the development of novel materials with specific properties, such as polymers and coatings.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Wirkmechanismus
The mechanism of action of N-(4-ethylphenyl)morpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in altered cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-phenylmorpholine-4-carboxamide: Similar structure but lacks the 4-ethyl substitution on the phenyl ring.
N-acyl-morpholine-4-carbothioamides: Contains a carbothioamide group instead of a carboxamide group.
N-(4-cyanophenyl)morpholine-4-carboxamide: Similar structure but with a cyano group on the phenyl ring.
Uniqueness
N-(4-ethylphenyl)morpholine-4-carboxamide is unique due to the presence of the 4-ethyl substitution on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interactions with specific molecular targets, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
N-(4-ethylphenyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-2-11-3-5-12(6-4-11)14-13(16)15-7-9-17-10-8-15/h3-6H,2,7-10H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAKDEKVQVRGXFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
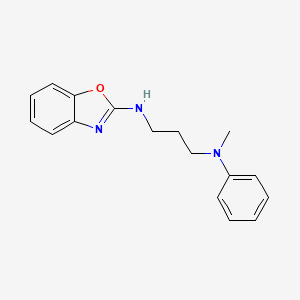
![3-[(4-methylphenyl)sulfamoyl]-N-(2-methylquinolin-4-yl)benzamide](/img/structure/B7496146.png)
![4-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]-[1]benzofuro[3,2-d]pyrimidine](/img/structure/B7496155.png)
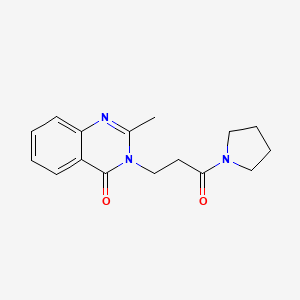
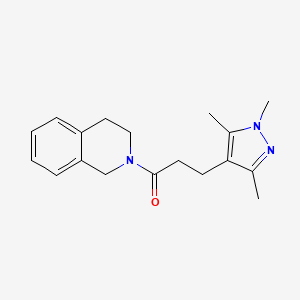
![1-Benzyl-3-[[2-(morpholin-4-ylmethyl)phenyl]methyl]urea](/img/structure/B7496162.png)
![1,3,6-trimethyl-N-prop-2-ynylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7496175.png)
![6-chloro-4-N-[[3-(difluoromethoxy)-4-methoxyphenyl]methyl]pyrimidine-2,4-diamine](/img/structure/B7496183.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide](/img/structure/B7496195.png)
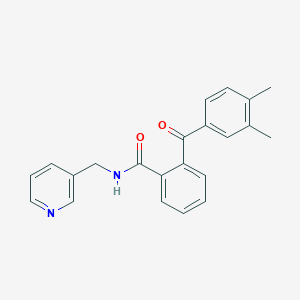
![2-chloro-5-{2,8-dimethyl-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole-5-carbonyl}pyridine](/img/structure/B7496202.png)

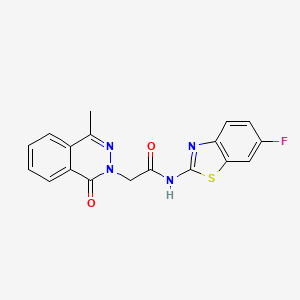
![2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-N-ethylacetamide](/img/structure/B7496231.png)
